

Spectral Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1272844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4-(trifluoromethyl)phenylacetic acid**, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

Property	Value
IUPAC Name	[2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Synonym	3-Bromo-4-(carboxymethyl)benzotrifluoride
CAS Number	518070-15-0[1]
Molecular Formula	C ₉ H ₆ BrF ₃ O ₂ [1]
Molecular Weight	283.04 g/mol [1]
Physical Form	Solid[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Bromo-4-(trifluoromethyl)phenylacetic acid** based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	d	1H	Ar-H
~7.60	dd	1H	Ar-H
~7.40	d	1H	Ar-H
~3.80	s	2H	-CH ₂ -
~11.0 (broad)	s	1H	-COOH

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~176	C=O
~138	Ar-C
~134 (q)	Ar-C-CF ₃
~132	Ar-CH
~128 (q)	Ar-CH
~124 (q)	CF ₃
~123	Ar-C-Br
~122 (q)	Ar-CH
~40	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1710	Strong	C=O stretch (Carboxylic Acid)
1400-1450	Medium	C-H bend (-CH ₂ -)
1320	Strong	C-F stretch (Trifluoromethyl)
1100-1200	Strong	C-F stretch (Trifluoromethyl)
1050	Strong	C-F stretch (Trifluoromethyl)
800-900	Strong	C-H bend (Aromatic)
600-700	Medium	C-Br stretch

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
282/284	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
237/239	Moderate	[M-COOH] ⁺
203	Moderate	[M-Br] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

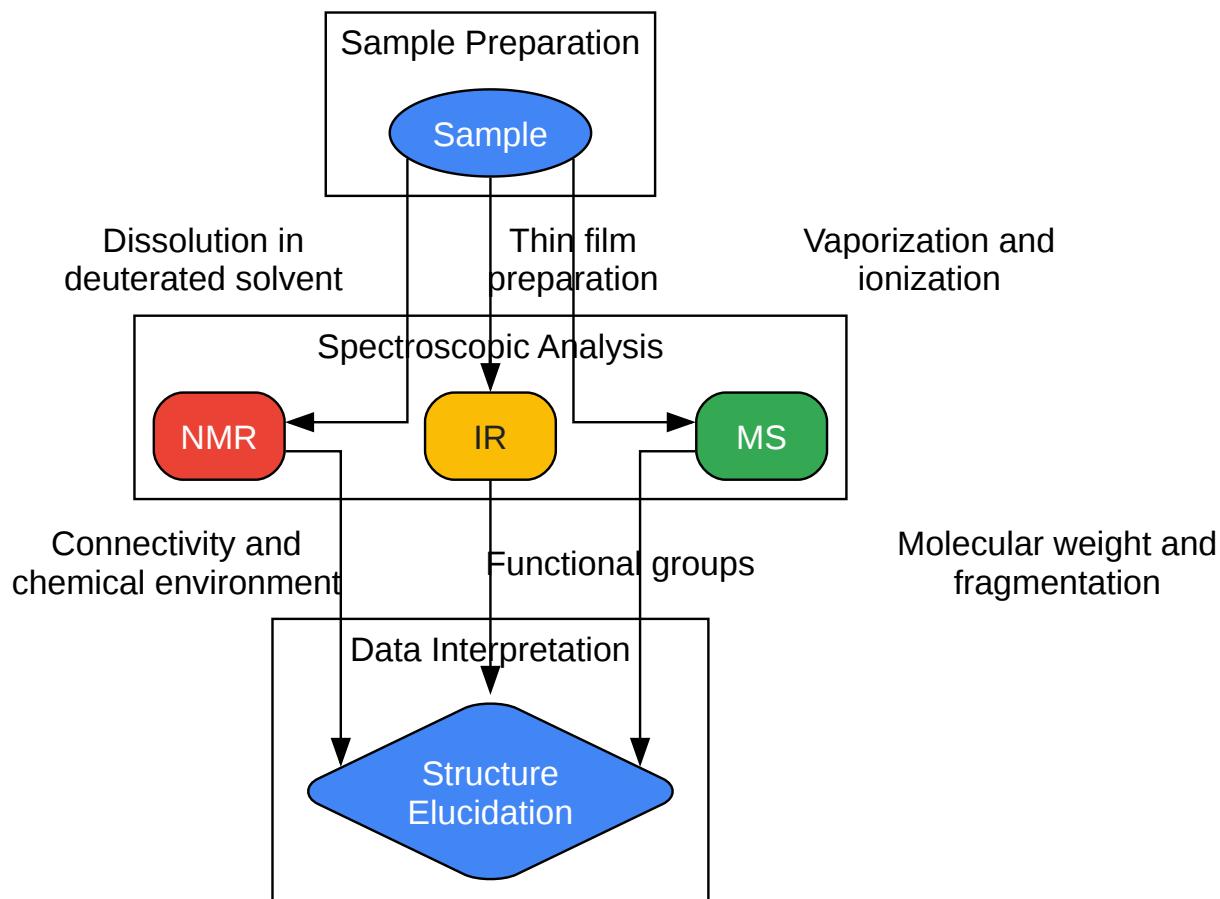
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4-(trifluoromethyl)phenylacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR

tube.[3]

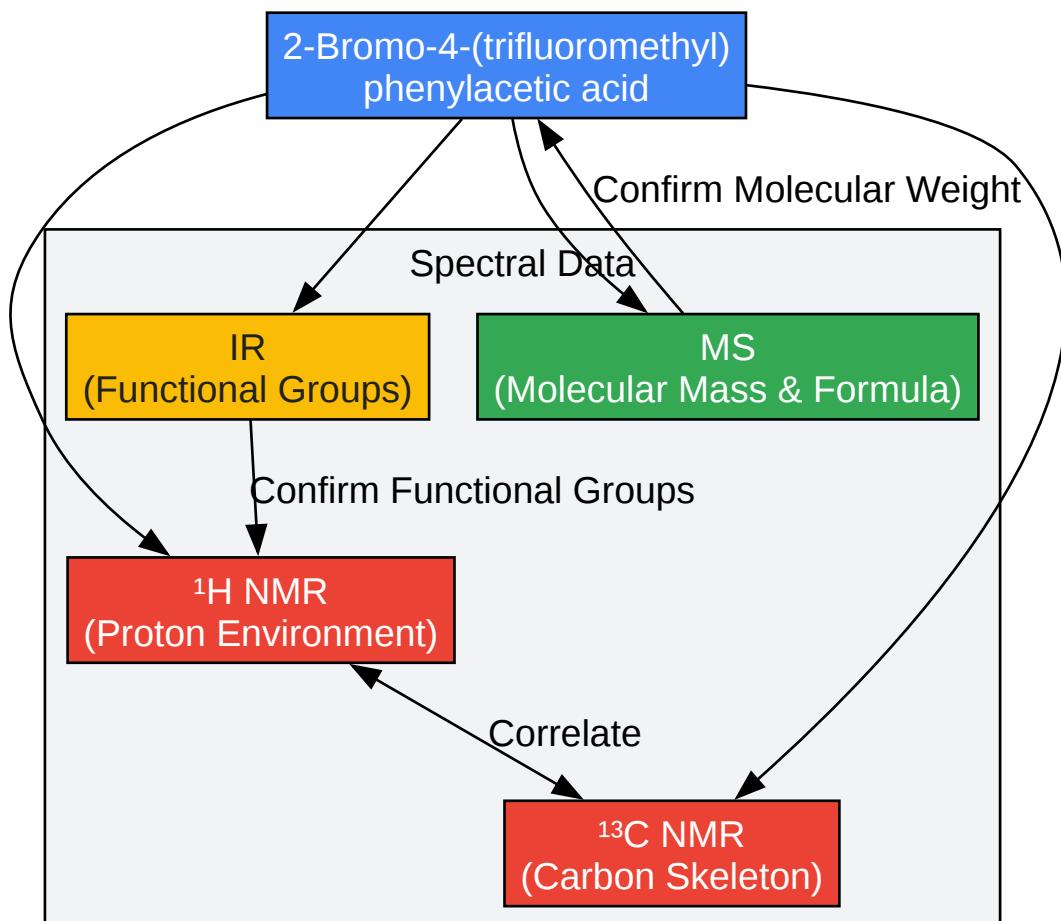
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).[4][5]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

Infrared (IR) Spectroscopy


- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[7]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.[8]
- Ionization: In the electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[8]
- Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[8]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[8]


Workflow and Data Relationship Diagrams

The following diagrams illustrate the analytical workflow and the logical relationships between the different spectral analyses.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Bromo-4-(trifluoromethyl)phenylacetic acid | 518070-15-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272844#2-bromo-4-trifluoromethyl-phenylacetic-acid-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com